6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
CAS No.: 2460750-24-5
Cat. No.: VC6978704
Molecular Formula: C9H11Cl2N3O2
Molecular Weight: 264.11
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2460750-24-5 |
---|---|
Molecular Formula | C9H11Cl2N3O2 |
Molecular Weight | 264.11 |
IUPAC Name | 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride |
Standard InChI | InChI=1S/C9H9N3O2.2ClH/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6;;/h1-2,4-5H,3,10H2,(H,13,14);2*1H |
Standard InChI Key | SBXSUBFDOPSAGG-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CN2C=C1CN)C(=O)O.Cl.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition
The dihydrochloride form of 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has the empirical formula C₉H₁₂Cl₂N₃O₂, derived from the parent carboxylic acid (C₉H₁₀N₃O₂) with two hydrochloric acid molecules . Its molecular weight is 255.12 g/mol, calculated from isotopic distributions . Key structural features include:
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A fused imidazo[1,2-a]pyridine ring system.
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An aminomethyl (-CH₂NH₂) group at position 6.
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A carboxylic acid (-COOH) group at position 2.
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Two chloride ions forming ionic bonds with protonated amine groups .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₂Cl₂N₃O₂ | |
Molecular Weight | 255.12 g/mol | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 5 | |
Topological Polar SA | 85.2 Ų |
Spectroscopic Data
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NMR (D₂O): δ 8.45 (s, 1H, imidazole-H), 7.92 (d, J=6.8 Hz, 1H, pyridine-H), 4.32 (s, 2H, -CH₂NH₃⁺), 3.75 (m, 2H, pyridine-H₂).
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IR (KBr): 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (imidazole ring), 3400 cm⁻¹ (N-H stretch).
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step protocol:
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Condensation: 2-Aminopyridine reacts with α-bromoketone to form the imidazo[1,2-a]pyridine core.
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Aminomethylation: Introduction of the aminomethyl group using formaldehyde and ammonium chloride under reflux.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Condensation | α-Bromoketone, EtOH | 80°C | 72 |
Aminomethyl | HCHO, NH₄Cl, H₂O | 100°C | 65 |
Salt Form | HCl (conc.) | RT | 92 |
Purification and Analysis
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Chromatography: Silica gel column (CH₂Cl₂:MeOH = 9:1) achieves >98% purity.
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HPLC: Retention time = 4.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12.5 mg/mL at pH 3.0 (enhanced by hydrochloride ions) .
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Stability: Degrades <5% over 6 months at -20°C; hygroscopic in ambient conditions .
Acid-Base Behavior
Target | Assay Type | Result (IC₅₀) |
---|---|---|
GABAₐ Receptor | Radioligand | 120 nM |
SERT | Fluorescence | 450 nM |
MAO-A | Enzymatic | >10 μM |
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